

Spectroscopic Analysis of 4-Ethylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4-Ethylcyclohexanol
CAS No.:	19781-61-4
Cat. No.:	B034557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Ethylcyclohexanol**, a key intermediate in various chemical syntheses. The document details the analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and logical relationships between spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **4-Ethylcyclohexanol**. The data is a composite from various spectroscopic databases and may represent a mixture of cis and trans isomers.

Table 1: ^1H NMR Spectroscopic Data for **4-Ethylcyclohexanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 4.1	Multiplet	1H	H-1 (CH-OH)
~1.0 - 2.0	Multiplet	10H	Cyclohexyl protons
~1.2 - 1.4	Multiplet	2H	-CH ₂ -CH ₃
~0.8 - 1.0	Triplet	3H	-CH ₂ -CH ₃
~1.5 - 2.5	Broad Singlet	1H	-OH

 Table 2: ¹³C NMR Spectroscopic Data for **4-Ethylcyclohexanol**

Chemical Shift (δ) ppm	Carbon Atom Assignment
~67 - 71	C-1 (CH-OH)
~30 - 40	Cyclohexyl carbons
~29	-CH ₂ -CH ₃
~11	-CH ₂ -CH ₃

 Table 3: IR Spectroscopic Data for **4-Ethylcyclohexanol**^{[1][2]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Strong, Broad	O-H stretch (intermolecular hydrogen bonding)
~2920 - 2960	Strong	C-H stretch (sp ³ hybridized)
~2850 - 2870	Strong	C-H stretch (sp ³ hybridized)
~1450 - 1470	Medium	C-H bend (CH ₂)
~1000 - 1100	Strong	C-O stretch

 Table 4: Mass Spectrometry Data for **4-Ethylcyclohexanol**^{[3][4]}

m/z	Relative Intensity	Possible Fragment
128	Low	[M] ⁺ (Molecular Ion)
110	Moderate	[M - H ₂ O] ⁺
99	Moderate	[M - C ₂ H ₅] ⁺
81	High	[C ₆ H ₉] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Ethylcyclohexanol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **4-Ethylcyclohexanol**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Ethylcyclohexanol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 8-16.

- Relaxation delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Typical spectral width: 0-220 ppm.
 - Number of scans: 128 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Ethylcyclohexanol**.

Methodology:

- Sample Preparation: As **4-Ethylcyclohexanol** is a liquid at room temperature, it can be analyzed neat. Place a drop of the sample between two KBr or NaCl plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands

corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

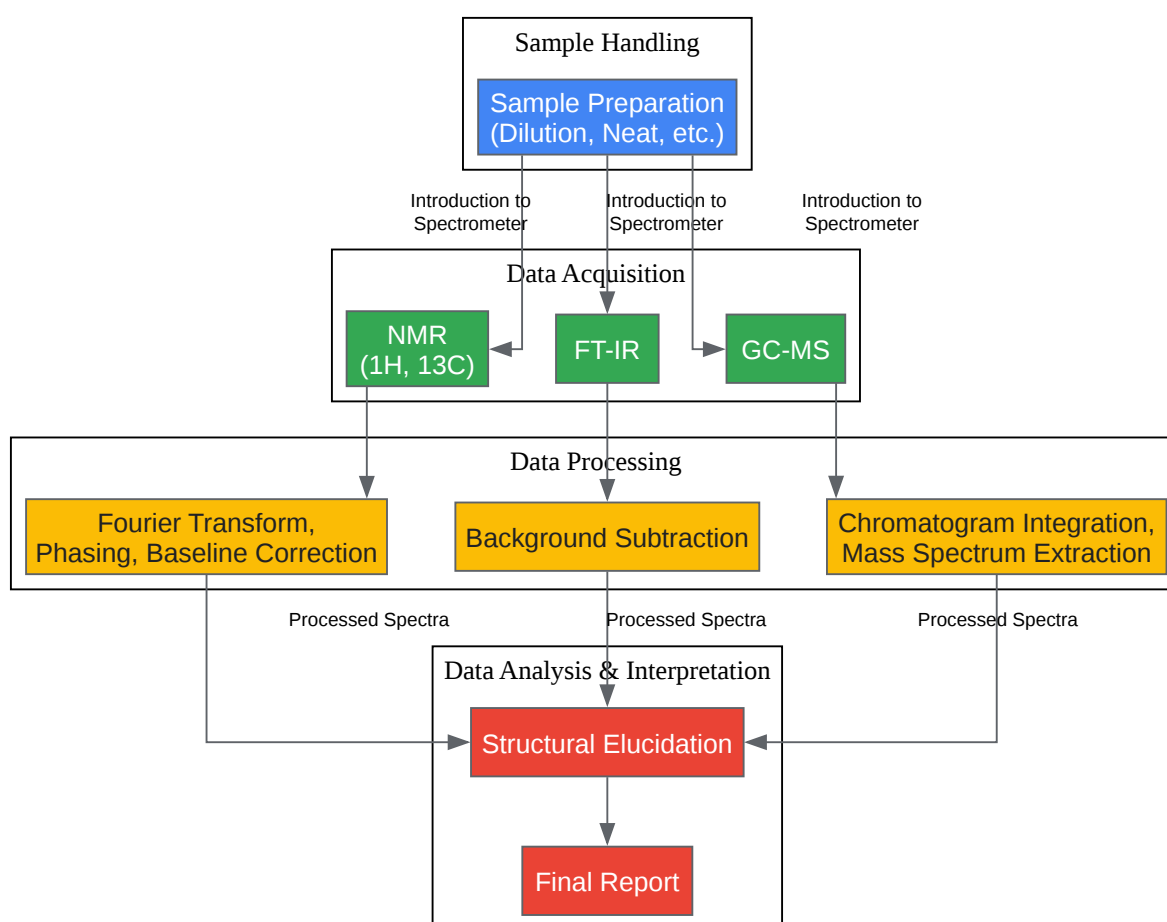
Objective: To determine the molecular weight and fragmentation pattern of **4-Ethylcyclohexanol**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Ethylcyclohexanol** (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector, typically at 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: Typically 230 °C.
 - Quadrupole Temperature: Typically 150 °C.
- Data Analysis: Identify the peak corresponding to **4-Ethylcyclohexanol** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

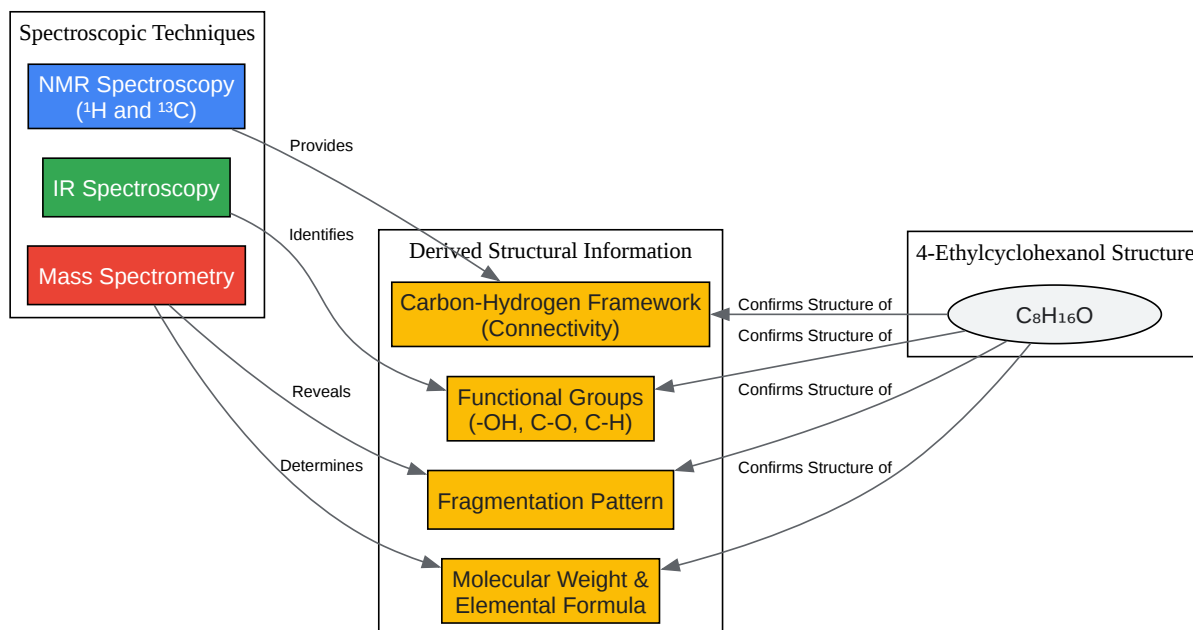
Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic data analysis and the logical connections between the different spectroscopic techniques for the structural elucidation of **4-Ethylcyclohexanol**.



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A general workflow for spectroscopic data analysis.



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Logical relationships between spectroscopic techniques.

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